1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide
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Overview
Description
1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a chlorinated propanoyl group and a dimethylpyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide typically involves the chlorination of propionyl chloride to form 2-chloropropionyl chloride . This intermediate is then reacted with N,3-dimethylpyrrolidine-3-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-chloropropionyl chloride, a key intermediate, involves the chlorination of propionyl chloride using chlorine gas in the presence of a catalyst . The reaction is carried out at a controlled temperature to optimize the yield and minimize by-products. The resulting 2-chloropropionyl chloride is then used in further reactions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the chlorinated group to other functional groups.
Substitution: The chlorinated group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The chlorinated propanoyl group can interact with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activities and receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic acid: This compound has a similar chlorinated propanoyl group but lacks the pyrrolidine carboxamide moiety.
2-Chloropropionyl chloride: An intermediate in the synthesis of 1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide, it shares the chlorinated propanoyl group.
Uniqueness
This compound is unique due to its combination of a chlorinated propanoyl group and a dimethylpyrrolidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 2-chloropropionic acid or 2-chloropropionyl chloride .
Properties
IUPAC Name |
1-(2-chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(11)8(14)13-5-4-10(2,6-13)9(15)12-3/h7H,4-6H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGBSJETCRHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C)C(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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